2-Ethynylthiophene

Polymer Chemistry Transition Metal Catalysis Material Science

2-Ethynylthiophene (2-ET) is a terminal alkyne-substituted heterocyclic building block, consisting of a thiophene ring with an ethynyl group at the 2-position. It is a liquid at room temperature with a boiling point of 46 °C/15 mmHg and a density of 1.08 g/cm³.

Molecular Formula C6H4S
Molecular Weight 108.16 g/mol
CAS No. 4298-52-6
Cat. No. B1312097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynylthiophene
CAS4298-52-6
Molecular FormulaC6H4S
Molecular Weight108.16 g/mol
Structural Identifiers
SMILESC#CC1=CC=CS1
InChIInChI=1S/C6H4S/c1-2-6-4-3-5-7-6/h1,3-5H
InChIKeyLWISLHRIEATKTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethynylthiophene (CAS 4298-52-6): Technical Specifications for Research Procurement


2-Ethynylthiophene (2-ET) is a terminal alkyne-substituted heterocyclic building block, consisting of a thiophene ring with an ethynyl group at the 2-position [1]. It is a liquid at room temperature with a boiling point of 46 °C/15 mmHg and a density of 1.08 g/cm³ . As a key monomer for the synthesis of π-conjugated polymers and organic semiconductors, 2-ET is widely utilized in organic electronics, materials science, and medicinal chemistry research .

2-Ethynylthiophene Procurement: Why 3-Ethynylthiophene or Other Analogs Cannot Substitute


In-class substitution of 2-Ethynylthiophene (2-ET) with its regioisomer, 3-Ethynylthiophene (3-ET), or with phenylacetylene is not scientifically viable for polymerization applications. The ethynyl group's position on the thiophene ring critically dictates both the monomer's polymerization efficiency and the properties of the resultant polymer. Direct comparative studies demonstrate that 3-ET undergoes transition-metal-catalyzed polymerization in high yields, while 2-ET polymerizes in low yields under identical conditions, revealing a stark difference in monomer reactivity [1]. Furthermore, poly(2-ethynylthiophene) (P2ET) and poly(3-ethynylthiophene) (P3ET) exhibit different semiconductor performance, with a measurable difference in their field-effect mobility [2]. Consequently, procurement of the specific isomer is essential for achieving the desired material properties and experimental outcomes.

Quantitative Comparative Analysis: Performance Data for 2-Ethynylthiophene


Regioisomeric Comparison: Polymerization Yield of 2-Ethynylthiophene vs. 3-Ethynylthiophene

In polymerization studies using transition metal catalysts, 3-ethynylthiophenes (3-ET) were observed to give polymers in high yields, whereas 2-ethynylthiophenes (2-ET) polymerized in low yields under the same conditions [1]. This demonstrates that the position of the ethynyl group on the thiophene ring is a critical determinant of monomer reactivity, with 2-ET being significantly less reactive than its 3-isomer in this context.

Polymer Chemistry Transition Metal Catalysis Material Science

Semiconductor Performance: Field-Effect Mobility of Poly(2-ethynylthiophene) vs. Poly(3-ethynylthiophene)

A direct comparative study of organic thin-film transistors (OTFTs) fabricated from the polymers of both regioisomers revealed that poly(2-ethynylthiophene) (P2ET) has a maximum field-effect mobility of 4.3 × 10⁻³ cm²/Vs. In contrast, poly(3-ethynylthiophene) (P3ET) exhibits a mobility of 6.7 × 10⁻³ cm²/Vs [1]. This indicates that the polymer derived from the 3-isomer achieves higher charge carrier mobility in this device configuration.

Organic Electronics Semiconductors Polymer Physics

Copolymerization Reactivity: 2-Ethynylthiophene vs. Phenylacetylene

In copolymerization experiments with phenylacetylene using a WCl₆-based catalyst, the reactivity of 2-ethynylthiophene (2-ET) was found to be slightly greater than that of phenylacetylene [1]. This finding is based on the consequence of the copolymerization reaction, indicating a difference in the monomers' relative incorporation rates into the polymer chain.

Copolymer Synthesis Reactivity Ratios Materials Chemistry

Target Applications for 2-Ethynylthiophene Informed by Comparative Performance Data


Synthesis of Stereoregular cis-transoid Poly(2-ethynylthiophene) for Photo-Responsive Materials

The synthesis of stereoregular poly(2-ethynylthiophene) (P2ET) is best achieved using a Rh complex catalyst, [Rh(norbornadiene)Cl]₂, with triethylamine as the solvent at 20 °C, a method known to produce the cis−transoid isomer in high yields [1]. This specific polymer exhibits a photoinduced cis-to-trans isomerization when its film is illuminated with light of 320-500 nm under vacuum [1]. This property makes P2ET a promising candidate for applications requiring a photo-switchable material, such as in optical data storage or molecular switches.

Synthesis of Conjugated Polymers via Sonogashira Coupling for Organic Electronics

2-Ethynylthiophene is a highly effective substrate in Sonogashira cross-coupling reactions for the construction of conjugated polymers and small molecules. A recent study demonstrated a fast and efficient protocol using 2-ET as a terminal alkyne, achieving reactions with aryl iodides within 15 minutes at room temperature under air, and producing diaryl(alkyl)acetylenes in good yields (up to ≤99%) [1]. This reactivity is crucial for the development of organic semiconductors used in flexible and lightweight electronic devices such as OLEDs and organic solar cells .

Preparation of Thermally Stable Polymers for High-Temperature Applications

For applications demanding high thermal stability, poly(2-ethynylthiophene) synthesized with a WCl₆-based catalyst offers a distinct advantage. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) show that this polymer retains 95% of its original weight up to a temperature range of 345-358°C and possesses a high softening point of 227-250°C [1]. This thermal performance profile supports the use of P2ET in environments requiring robust thermal endurance, such as in aerospace or automotive components.

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